molecular formula C9H17N3 B1523120 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 1152707-75-9

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No. B1523120
M. Wt: 167.25 g/mol
InChI Key: YMQYSAZILLWGFS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral data.


Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including those structurally related to "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine," have been extensively studied for their synthesis and characterization. A study by Titi et al. (2020) involved the synthesis of pyrazole derivatives and their characterization using various spectroscopic methods. These compounds showed significant biological activity against breast cancer and microbes, highlighting their potential in medical and pharmaceutical applications (Titi et al., 2020).

Corrosion Inhibition

Pyrazole compounds have also been investigated for their inhibitory effect on the corrosion of metals. Chetouani et al. (2005) studied the efficiency of certain pyrazole compounds as corrosion inhibitors for iron in acidic media, demonstrating their potential in industrial applications (Chetouani et al., 2005).

Amine Oxidase Inhibition

Another area of research involves the inhibition of amine oxidase activity by pyrazole derivatives. Manna et al. (2002) synthesized a series of pyrazole derivatives and tested them as inhibitors of monoamine oxidases, revealing their potential therapeutic uses in treating diseases related to monoamine oxidase activity (Manna et al., 2002).

Organic Synthesis Applications

In the context of organic synthesis, pyrazole derivatives are valuable intermediates and reagents. Shen et al. (2000) described a versatile and efficient method for synthesizing pyrazoles and isoxazoles on a solid phase, showcasing the utility of these compounds in facilitating various organic reactions (Shen et al., 2000).

High-Energy Materials

Furthermore, pyrazole derivatives have been explored as high-energy density materials. Ravi et al. (2010) conducted a theoretical study on the structure and detonation properties of various substituted pyrazoles, identifying their potential as explosive materials (Ravi et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methyl-5-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQYSAZILLWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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